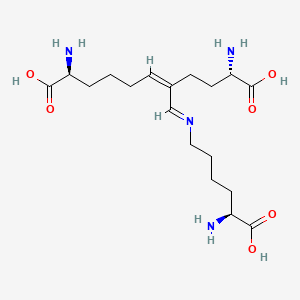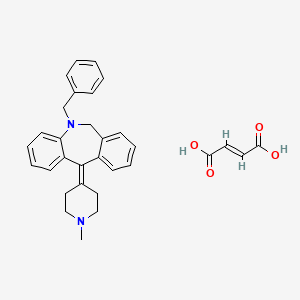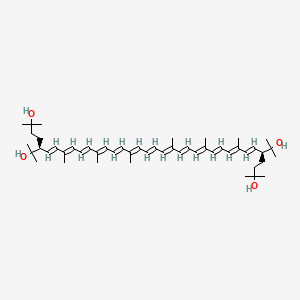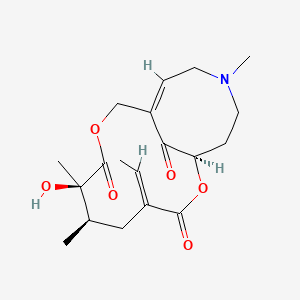
Dehydromerodesmosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydromerodesmosine is a complex organic compound with a unique structure that includes multiple amino and carboxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dehydromerodesmosine involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the amino and carboxyl precursors, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include protecting groups for the amino acids, coupling agents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Dehydromerodesmosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The amino and carboxyl groups can participate in substitution reactions, resulting in the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Dehydromerodesmosine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of Dehydromerodesmosine involves its interaction with specific molecular targets and pathways. The compound’s amino and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function and activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-5-oxohex-2-enedioic acid: An oxo dicarboxylic acid with similar structural features.
cis-5-Decenedioic acid: A medium-chain fatty acid with a similar backbone structure.
Uniqueness
Dehydromerodesmosine is unique due to its specific arrangement of amino and carboxyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
51299-87-7 |
|---|---|
Formule moléculaire |
C18H32N4O6 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(Z,2S,10S)-2,10-diamino-5-[[(5S)-5-amino-5-carboxypentyl]iminomethyl]undec-5-enedioic acid |
InChI |
InChI=1S/C18H32N4O6/c19-13(16(23)24)6-2-1-5-12(8-9-15(21)18(27)28)11-22-10-4-3-7-14(20)17(25)26/h5,11,13-15H,1-4,6-10,19-21H2,(H,23,24)(H,25,26)(H,27,28)/b12-5-,22-11?/t13-,14-,15-/m0/s1 |
Clé InChI |
RAKJCJBMSAWCNW-VHWCMFIKSA-N |
SMILES |
C(CCN=CC(=CCCCC(C(=O)O)N)CCC(C(=O)O)N)CC(C(=O)O)N |
SMILES isomérique |
C(CCN=C/C(=C\CCC[C@@H](C(=O)O)N)/CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |
SMILES canonique |
C(CCN=CC(=CCCCC(C(=O)O)N)CCC(C(=O)O)N)CC(C(=O)O)N |
Synonymes |
5-Undecenedioic acid, 2,10-diamino-5-(((5-amino-5-carboxypentyl)imino)methyl)-, (2S-(2S*,5(S*),10S*))- dehydromerodesmosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237289.png)
![(15R)-13-[(4-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1237290.png)



